Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
CAS No.: 29924-68-3
Cat. No.: VC13342307
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate - 29924-68-3](/images/structure/VC13342307.png)
Specification
CAS No. | 29924-68-3 |
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Molecular Formula | C8H14N2O2 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate |
Standard InChI | InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3 |
Standard InChI Key | BBOJEHFYOZAAQC-UHFFFAOYSA-N |
SMILES | COC(=O)C1CN2CCN1CC2 |
Canonical SMILES | COC(=O)C1CN2CCN1CC2 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate belongs to the class of bicyclic amines, characterized by a rigid six-membered ring system with two nitrogen atoms at positions 1 and 4. The methyl carboxylate group at position 2 introduces steric and electronic modifications that influence its reactivity. Key identifiers include:
The bicyclic structure confers rigidity, as evidenced by X-ray crystallography studies of related DABCO derivatives. For instance, co-crystals of DABCO with dicarboxylic acids demonstrate planar arrangements stabilized by O–H⋯N hydrogen bonds, a feature likely shared by the methyl ester variant .
Physicochemical Properties
Solubility and Stability
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Hygroscopicity: Moderate moisture sensitivity, necessitating storage in anhydrous environments .
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Thermal Stability: Decomposition likely above 174°C, extrapolated from DABCO’s boiling point .
Spectroscopic Data
While experimental spectra are unavailable, computational predictions using the SMILES string (COC(=O)C1CN2CCN1CC2) suggest characteristic IR absorptions for ester carbonyl (≈1720 cm⁻¹) and tertiary amine groups (≈2800 cm⁻¹).
Future Directions and Research Gaps
Despite its promising attributes, several knowledge gaps persist:
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Synthetic Optimization: Development of high-yield, scalable synthesis methods.
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Biological Screening: Direct evaluation of antimicrobial, antifungal, and antiviral activity.
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Material Science Applications: Exploration of co-crystal formation for drug delivery systems, building on DABCO’s precedent in supramolecular chemistry .
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